N-benzyl-N'-(4-cyanophenyl)oxamide
Description
N-Benzyl-N'-(4-cyanophenyl)oxamide is a substituted oxamide derivative characterized by a central oxamide core (-C(O)-NH-C(O)-) with a benzyl group attached to one nitrogen and a 4-cyanophenyl group to the other. This compound belongs to a class of N,N'-disubstituted oxamides, where substituents significantly influence physical, chemical, and biological properties . The 4-cyanophenyl group introduces strong electron-withdrawing characteristics, likely enhancing reactivity in nucleophilic substitutions or metal-catalyzed couplings compared to electron-donating substituents (e.g., methoxy or hydroxyl groups) .
Properties
IUPAC Name |
N-benzyl-N'-(4-cyanophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c17-10-12-6-8-14(9-7-12)19-16(21)15(20)18-11-13-4-2-1-3-5-13/h1-9H,11H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKHWDFFLPYPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-(4-cyanophenyl)ethanediamide typically involves the reaction of benzylamine with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of N-benzyl-N’-(4-cyanophenyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Purification is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-(4-cyanophenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ethanediamides.
Scientific Research Applications
N-benzyl-N’-(4-cyanophenyl)ethanediamide is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-benzyl-N’-(4-cyanophenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxamide Derivatives
Structural and Physical Properties
Substituents on the oxamide core dictate solubility, melting points, and intermolecular interactions. Below is a comparative analysis of key derivatives:
| Compound Name | Molecular Formula | Molecular Weight | Substituents (R1, R2) | XLogP3 | Solubility Trends |
|---|---|---|---|---|---|
| N-Benzyl-N'-(4-cyanophenyl)oxamide | C₁₆H₁₃N₃O₂ | 287.30 | Benzyl, 4-cyanophenyl | ~3.2* | Low in nonpolar solvents |
| N-Benzyl-N'-(3-chlorophenyl)oxamide | C₁₅H₁₃ClN₂O₂ | 288.73 | Benzyl, 3-chlorophenyl | 2.9 | Moderate in polar solvents |
| N-Benzyl-N'-(2-hydroxyphenyl)oxamide | C₁₅H₁₄N₂O₃ | 270.28 | Benzyl, 2-hydroxyphenyl | ~2.1* | High in polar solvents |
| N,N'-Di-n-propyloxamide | C₈H₁₆N₂O₂ | 172.23 | n-Propyl, n-Propyl | 0.8 | Hygroscopic, polar solvents |
*Estimated based on substituent contributions.
- Melting Points: Aryl-substituted oxamides (e.g., benzyl/cyanophenyl) typically exhibit higher melting points (>150°C) due to aromatic stacking, whereas alkyl derivatives (e.g., tetraethyloxamide) melt at ~50°C .
- Solubility: The 4-cyanophenyl group increases hydrophobicity (higher XLogP3) compared to hydroxyl or chloro substituents, reducing solubility in polar solvents .
Spectroscopic Properties
- UV-Vis Absorption: Aryl oxamides exhibit weak absorption bands at 240–310 nm and intense bands below 250 nm. The 4-cyanophenyl group may redshift these bands due to extended conjugation .
- NMR: Aromatic protons in the 4-cyanophenyl group resonate downfield (~7.5–8.5 ppm) compared to alkyl-substituted oxamides .
Key Research Findings
- Agricultural vs. Pharmaceutical Use : While unsubstituted oxamide is a slow-release fertilizer , N-benzyl-N'-aryl derivatives are tailored for specialized applications (e.g., drug discovery) due to tunable solubility and electronic properties .
- Substituent Effects: Chloro and cyano groups enhance oxidative stability, whereas hydroxyl groups improve aqueous solubility but reduce thermal resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
